4-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl morpholine-4-carboxylate
Description
4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including an amino group, an oxadiazole ring, a triazole ring, and a morpholine ring
Properties
Molecular Formula |
C19H21N9O6 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
[4-[(E)-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carbonyl]hydrazinylidene]methyl]-2-methoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C19H21N9O6/c1-11-15(22-26-28(11)17-16(20)24-34-25-17)18(29)23-21-10-12-3-4-13(14(9-12)31-2)33-19(30)27-5-7-32-8-6-27/h3-4,9-10H,5-8H2,1-2H3,(H2,20,24)(H,23,29)/b21-10+ |
InChI Key |
KJBVOHVYCDVRCV-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling with the morpholine derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .
Scientific Research Applications
4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and triazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
4-Amino-1,2,5-oxadiazole derivatives: Known for their antimicrobial activity.
1,2,3-Triazole derivatives: Widely studied for their anticancer properties.
Morpholine derivatives: Commonly used in pharmaceuticals for their solubility-enhancing effects
This compound’s unique structure allows it to participate in a variety of chemical reactions and exhibit a range of biological activities, making it a valuable subject of study in multiple scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
